4-ethoxy-N-(2-ethylphenyl)benzamide
Description
4-Ethoxy-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 4-position of the benzoyl ring and a 2-ethylphenyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-ethoxy-N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-13-7-5-6-8-16(13)18-17(19)14-9-11-15(12-10-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
HOTIWQXGMGOKIG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Anticonvulsant Activity
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)
- Structure: Replaces the 4-ethoxy group with a 4-amino substituent.
- Molecular Formula : C₁₅H₁₆N₂O (MW: 256.3 g/mol).
- Activity : Demonstrates potent anticonvulsant effects in maximal electroshock (MES) tests, with efficacy at 10–100 mg/kg doses in mice. Neurotoxicological studies indicate a favorable safety profile compared to phenytoin .
- Mechanism: The amino group may facilitate hydrogen bonding with neuronal ion channels or receptors, enhancing anticonvulsant activity.
N-(2-Ethylphenyl)benzamide Derivatives with Triazole-Thiazole Moieties
- Example: 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2-ethylphenyl)benzamide (9i)
- Molecular Formula : C₂₈H₂₆N₆OS₂ (MW: 526 g/mol).
- Activity : Acts as a tyrosinase inhibitor (IC₅₀: <10 µM), suggesting applications in hyperpigmentation disorders. The triazole-thiazole extension introduces steric bulk and additional hydrogen-bonding sites, critical for enzyme inhibition .
Derivatives with Gastroprokinetic and Antimicrobial Activity
Mosapride Metabolites (e.g., AS-4370)
- Structure: 4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide.
- Activity : Potent gastroprokinetic agent via serotonin 5-HT₄ receptor agonism. Lacks dopamine D₂ receptor antagonism, reducing extrapyramidal side effects compared to metoclopramide .
- Key Features : Chloro and fluorobenzyl groups enhance receptor affinity, while the morpholine ring optimizes pharmacokinetics.
N-Aryl Sulphonamido-4-acetamido-2-ethoxy Benzamide Derivatives
Halogen-Substituted Analogues
4-Ethoxy-N-(3-fluorophenyl)benzamide
- CAS : 346693-54-5.
- Applications: Industrial-grade chemical used in agrochemicals and pharmaceuticals.
4-Ethoxy-N-(2-iodophenyl)benzamide
- CAS : 333348-82-4.
- The iodine atom introduces steric and electronic effects, possibly altering metabolic pathways .
Comparative Analysis Table
Research Findings and Mechanistic Insights
- Anticonvulsant vs. Tyrosinase Inhibition: The presence of a 4-amino group (4-AEPB) versus a 4-ethoxy group (target compound) dictates target specificity. Amino groups favor CNS activity, while ethoxy groups may prioritize peripheral targets .
- Impact of Halogenation : Fluorine and iodine substituents improve metabolic stability and receptor binding but may introduce toxicity risks .
- Role of Bulky Substituents : Triazole-thiazole moieties in compound 9i enhance tyrosinase inhibition by occupying the enzyme’s active site, a mechanism absent in simpler benzamides .
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